2-(Anilinomethylidene)cyclohexane-1,3-dione
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Overview
Description
2-((Phenylamino)methylene)cyclohexane-1,3-dione is an organic compound that belongs to the class of enaminones. Enaminones are compounds that contain both an enamine and a ketone functional group. This compound is known for its unique chemical structure, which allows it to participate in various chemical reactions and exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylamino)methylene)cyclohexane-1,3-dione typically involves the condensation of cyclohexane-1,3-dione with aniline in the presence of a suitable catalyst. One common method is to use acetic acid as a catalyst and reflux the reaction mixture for several hours. The reaction can be represented as follows:
Cyclohexane-1,3-dione+AnilineAcetic Acid, Reflux2-((Phenylamino)methylene)cyclohexane-1,3-dione
Industrial Production Methods
In an industrial setting, the production of 2-((Phenylamino)methylene)cyclohexane-1,3-dione may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((Phenylamino)methylene)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted enaminones depending on the nucleophile used.
Scientific Research Applications
2-((Phenylamino)methylene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-((Phenylamino)methylene)cyclohexane-1,3-dione involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. It may inhibit enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
- **2-((4-Chlorophenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- **2-((4-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
- **2-((3-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Uniqueness
2-((Phenylamino)methylene)cyclohexane-1,3-dione is unique due to its specific substitution pattern and the presence of both enamine and ketone functional groups. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-hydroxy-2-(phenyliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-7-4-8-13(16)11(12)9-14-10-5-2-1-3-6-10/h1-3,5-6,9,15H,4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKNVNKZQLIYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346420 |
Source
|
Record name | 2-(anilinomethylidene)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41732-05-2 |
Source
|
Record name | 2-(anilinomethylidene)cyclohexane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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